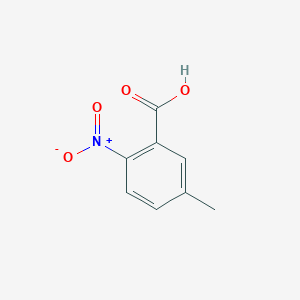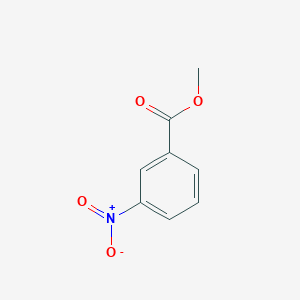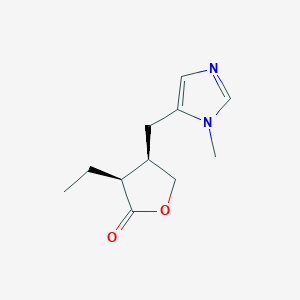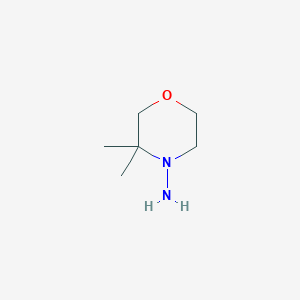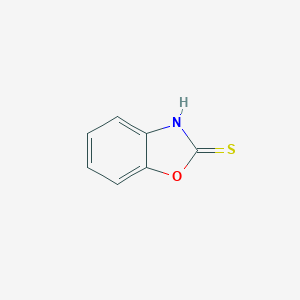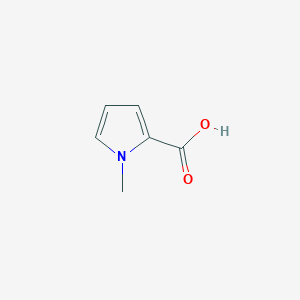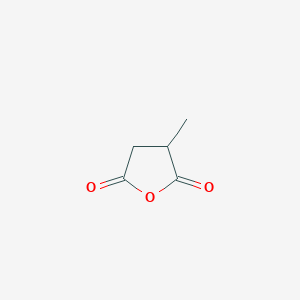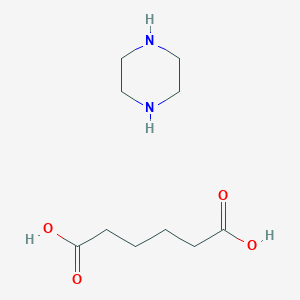
Piperazine adipate
Overview
Description
Piperazine adipate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is a salt formed from piperazine and adipic acid. Piperazine was first introduced as an anthelmintic agent in 1953, and it mediates its action by paralyzing parasites, allowing the host body to expel the invading organism .
Mechanism of Action
Target of Action
Piperazine adipate primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as a GABA receptor agonist, this compound enhances the inhibitory effects of GABA in the nervous system . This leads to the paralysis of the parasites .
Pharmacokinetics
Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
Piperazine adipate mediates its anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This interaction involves enzymes and proteins within the parasite, disrupting their normal function and leading to their expulsion from the host body .
Cellular Effects
This compound has a significant impact on various types of cells, particularly those of parasites. It influences cell function by causing a state of paralysis in the parasites . This paralysis disrupts normal cellular processes within the parasite, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and continues to exert its effects on parasites
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At therapeutic doses, slight adverse reactions can occur, particularly in young animals . At higher doses, neurotoxic symptoms can be observed .
Metabolic Pathways
Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound
Transport and Distribution
Given its solubility and its ability to dissolve uric acid, it can be inferred that it may be transported and distributed effectively within the body .
Subcellular Localization
Given its mechanism of action, it can be inferred that it may localize to areas where it can interact with GABA receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine adipate can be synthesized by reacting piperazine with adipic acid. The reaction typically involves mixing equimolar amounts of piperazine and adipic acid in a suitable solvent, followed by heating to facilitate the formation of the salt. The reaction can be represented as follows:
C4H10N2+C6H10O4→C10H20N2O4
Industrial Production Methods: In industrial settings, this compound is produced by combining piperazine and adipic acid in large reactors. The reaction mixture is heated to ensure complete reaction, and the product is then purified through crystallization or other separation techniques to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Piperazine adipate undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction of piperazine derivatives can yield piperazine itself.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Scientific Research Applications
Piperazine adipate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: Piperazine derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is used as an anthelmintic agent to treat parasitic worm infections.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Piperazine citrate: Another salt of piperazine used as an anthelmintic.
Piperazine phosphate: Used in veterinary medicine for similar purposes.
Piperazine dihydrochloride: A common form of piperazine used in various applications.
Comparison: Piperazine adipate is unique due to its specific combination with adipic acid, which may influence its solubility and bioavailability compared to other piperazine salts. Its effectiveness as an anthelmintic and its specific mechanism of action make it a valuable compound in both medical and industrial applications .
Properties
IUPAC Name |
hexanedioic acid;piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C4H10N2/c7-5(8)3-1-2-4-6(9)10;1-2-6-4-3-5-1/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEGEKOBSPXUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4.C4H10N2, C10H20N2O4 | |
| Record name | PIPERAZINE ADIPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20928 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059724 | |
| Record name | Piperazine adipate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Piperazine adipate appears as odorless white crystalline powder or solid. Slightly acid taste. Melting point 256-257 °C. Dissolves slowly. pH (0.2-0.01 molar aqueous solutions) 5.45. pH (5% solution) 5 - 6. (NTP, 1992) | |
| Record name | PIPERAZINE ADIPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20928 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992) | |
| Record name | PIPERAZINE ADIPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20928 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
142-88-1 | |
| Record name | PIPERAZINE ADIPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20928 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine adipate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine adipate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanedioic acid, compd. with piperazine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperazine adipate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7P5P122LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
482 °F approximately with decomposition (NTP, 1992) | |
| Record name | PIPERAZINE ADIPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20928 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does piperazine adipate exert its anthelmintic effect?
A1: this compound acts as a neuromuscular blocking agent in susceptible parasites like Ascaridia galli and Heterakis gallinae. It is believed to cause flaccid paralysis in these worms by blocking the neurotransmitter acetylcholine at the neuromuscular junction. This paralysis prevents the worms from maintaining their position in the host's intestine, leading to their expulsion. [, , , ]
Q2: Is this compound effective against all types of worms?
A2: Research suggests that this compound is primarily effective against ascarids (roundworms) like Ascaridia galli, Toxocara canis, and Parascaris equorum. Its efficacy against other types of worms, such as Heterakis gallinae (a cecal worm), is debated and may be limited. [, , , , , ]
Q3: What factors influence the efficacy of this compound?
A3: Factors influencing this compound efficacy include:
- Parasite species and developmental stage: Efficacy varies between parasite species, with some being more susceptible than others. [, , ]
- Dosage and route of administration: Optimal dosages and administration routes are crucial for achieving desired anthelmintic effects. [, , , , ]
- Host factors: The host's physiology and the presence of other health conditions can influence drug absorption and efficacy. [, ]
Q4: Are there any studies investigating the effect of this compound on the carbohydrate metabolism of parasites?
A4: Yes, studies have demonstrated that this compound can impact the carbohydrate metabolism of Ascaridia galli and Heterakis gallinae. Specifically, it was observed to reduce oxygen uptake and glycogen content while increasing lactic acid levels in these parasites. []
Q5: What is the molecular formula and weight of this compound?
A6: this compound has a molecular formula of C4H10N2 · C6H10O4 and a molecular weight of 232.28 g/mol. [, ]
Q6: Is there information available regarding the spectroscopic data of this compound?
A7: While the provided research papers do not delve into detailed spectroscopic characterization, basic solubility information suggests that this compound exhibits good solubility in acidic environments, which is relevant for its absorption in the stomach. []
Q7: What is known about the toxicity of this compound?
A8: this compound is generally considered safe and well-tolerated. Studies on animals have shown a relatively low toxicity profile. [, , ]
Q8: Are there any reported side effects associated with this compound use?
A9: While generally safe, this compound may cause mild and transient side effects like gastrointestinal upset in some individuals. [, ]
Q9: What are the areas of ongoing research related to this compound?
A9: Current research focuses on:
- Understanding resistance mechanisms: Investigating how resistance to this compound develops in parasite populations. []
- Developing new formulations: Exploring novel drug delivery systems to enhance efficacy and bioavailability. [, ]
- Evaluating potential for new applications: Investigating the potential use of this compound in other therapeutic areas. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



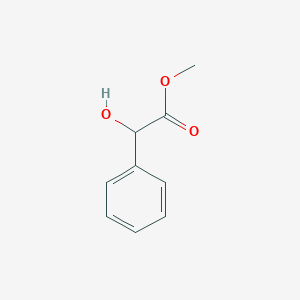
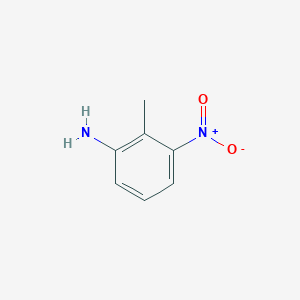
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
